REACTION_CXSMILES
|
[N:1]1([C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:13])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1.[CH3:22]N1C(=O)N(C)CCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].IC>C1COCC1>[CH3:22][C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:4][CH2:5][CH2:6][N:1]([C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:13])[CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
2.107 g
|
Type
|
reactant
|
Smiles
|
N1(CC(CCC1)C(=O)OCC)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
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CN1CCCN(C1=O)C
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.344 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-60 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at −60° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at −60° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
slowly warmed up to −20° C. over approximately 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous NH4Cl and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-30% EtOAc/Hex
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CN(CCC1)C(=O)OCC1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.44 mmol | |
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 75.2% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |